molecular formula C11H18ClN3O B2934450 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile CAS No. 923106-59-6

2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile

Cat. No.: B2934450
CAS No.: 923106-59-6
M. Wt: 243.74
InChI Key: CUOXUUYLMGOTPC-UHFFFAOYSA-N
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Description

2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloroacetyl group and a nitrile group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile typically involves the reaction of piperazine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and is catalyzed by a base like triethylamine (TEA) to facilitate the formation of the chloroacetylated piperazine intermediate . This intermediate is then reacted with 3-methylbutanenitrile to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., dimethylformamide).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, amines, carboxylic acids, and heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad range of biological activities. Its structural features make it a valuable scaffold for the development of new compounds with enhanced properties .

Properties

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O/c1-9(2)10(8-13)14-3-5-15(6-4-14)11(16)7-12/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOXUUYLMGOTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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